2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDTVIVPNDMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
The core step is the nucleophilic substitution of a suitable halogenated ethan-1-amine derivative with 3-chlorobenzyl alcohol or its derivatives to form the ether linkage.
- Typical procedure : The ethan-1-amine (or its protected form) is reacted with 3-chlorobenzyl chloride or bromide under basic conditions to substitute the halogen with the amine's hydroxyl group, forming the ether bond.
- Reaction conditions : The reaction is usually conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to deprotonate the hydroxyl group and promote substitution.
- Temperature control : Maintaining low to moderate temperatures (0 to 50 °C) is crucial to minimize side reactions.
Amine Protection and Deprotection
- To improve yields and facilitate purification, the amine group is often protected during ether formation.
- Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) .
- After ether formation, the protecting group is removed by acid treatment (e.g., trifluoroacetic acid for Boc), yielding the free amine.
Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- This step yields the hydrochloride salt, which precipitates as a crystalline solid.
- Crystallization from solvents such as ethyl acetate or isopropanol ensures high purity and ease of isolation.
Detailed Research Findings and Data
While direct literature on this compound is limited, related compounds and analogues provide insight into effective preparation methods:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation | 3-chlorobenzyl chloride + 2-aminoethanol, base (e.g., triethylamine), DCM, 0–25 °C, 12–24 h | 70–85 | Base deprotonates hydroxyl, promotes substitution |
| Amine protection (optional) | Boc2O or CbzCl, base, DCM, RT | 90–95 | Protects amine to avoid side reactions |
| Deprotection | TFA in DCM, RT, 1–3 h | 85–90 | Removes Boc group cleanly |
| Hydrochloride salt formation | HCl in 1,4-dioxane or Et2O, RT | >95 | Crystallization yields pure salt |
Note: These yields are typical ranges from analogous synthetic routes reported in literature for similar substituted ethanamine derivatives.
Representative Synthetic Procedure (Adapted from Related Literature)
Synthesis of 2-[(3-Chlorophenyl)methoxy]ethan-1-amine (Free Base):
- Dissolve 2-aminoethanol (or protected derivative) in anhydrous dichloromethane.
- Add triethylamine (1 equiv) to the solution under nitrogen atmosphere.
- Cool the mixture to 0–5 °C.
- Add 3-chlorobenzyl chloride dropwise over 1 hour with stirring.
- Allow the reaction to proceed at room temperature for 12–24 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water, dilute acid, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography if necessary.
Conversion to Hydrochloride Salt:
- Dissolve the free base in anhydrous ethyl acetate or isopropanol.
- Add a stoichiometric amount of HCl in 1,4-dioxane or anhydrous ether.
- Stir at room temperature for 30 minutes to 1 hour.
- Filter the precipitated hydrochloride salt.
- Wash with cold ether and dry under vacuum.
Analytical Characterization
- Melting point of the hydrochloride salt typically ranges between 170–190 °C depending on purity.
- NMR spectra (1H and 13C) confirm the presence of aromatic protons, methoxy linkage, and ethylamine moiety.
- Infrared (IR) spectroscopy shows characteristic NH3+ stretching and aromatic C–Cl vibrations.
- High-performance liquid chromatography (HPLC) confirms purity and absence of side products.
- Mass spectrometry (MS) confirms molecular weight consistent with the hydrochloride salt.
Notes on Process Optimization and Scale-Up
- Avoidance of hazardous reagents : The use of mild bases and avoidance of heavy metals or hazardous catalysts improves safety and environmental profile.
- Control of optical purity : If chiral purity is required, asymmetric synthesis or resolution methods may be incorporated; however, this compound is typically prepared as a racemate unless otherwise specified.
- Crystallization conditions : Optimizing solvent and temperature for crystallization improves yield and purity of the hydrochloride salt.
- Purification : Silica gel chromatography is common at lab scale; however, crystallization is preferred for large-scale production.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Ether formation | 3-chlorobenzyl chloride, 2-aminoethanol, base, DCM, 0–25 °C | Control temperature, moisture-free | 70–85 |
| Amine protection (optional) | Boc2O or CbzCl, base, DCM, RT | Protect amine to avoid side reactions | 90–95 |
| Amine deprotection | TFA in DCM, RT | Mild acidic conditions | 85–90 |
| Hydrochloride salt formation | HCl in 1,4-dioxane or ether, RT | Crystallization for purity | >95 |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for the formation of various derivatives through oxidation (yielding carboxylic acids or aldehydes), reduction (producing amines or alcohols), and nucleophilic substitution reactions.
Biology
This compound is utilized in biological research to study biochemical pathways and enzyme interactions. Its ability to modulate the activity of neurotransmitter receptors makes it valuable in neuropharmacological studies, particularly concerning mood and cognitive functions.
Medicine
In medical research, this compound is investigated for potential therapeutic effects. It has shown promise in treating conditions related to anxiety and schizophrenia, as evidenced by studies demonstrating its influence on neurotransmitter systems in animal models.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
Research indicates that this compound may influence neuropharmacological pathways significantly. A study conducted on rat models demonstrated notable changes in behavior consistent with enhanced dopaminergic activity when treated with this compound.
Case Studies
Several case studies have focused on the pharmacological evaluation of this compound:
- Study on Neurotransmitter Systems : This investigation revealed significant behavioral changes in rats consistent with enhanced dopaminergic activity.
- Antimicrobial Efficacy Study : This study assessed the compound's antimicrobial properties against a panel of pathogens, noting a broad spectrum of activity.
Research Findings Summary
The following key findings summarize the biological activities observed in various studies involving this compound:
- Potent Antimicrobial Activity : Exhibits significant inhibitory effects against multiple bacterial strains.
- Neuropharmacological Potential : Shows promise in modulating neurotransmitter systems related to mood and cognition.
- Synthesis and Application : Serves as a versatile building block in organic synthesis for developing more complex biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Electronic Modifications
- Backbone Variations : Unlike morpholine-containing analogs (e.g., C₁₂H₁₈Cl₂N₂O), the methoxyethylamine chain in the target compound offers flexibility and reduced steric hindrance, favoring synthetic accessibility .
- Salt Form : The hydrochloride salt improves aqueous solubility, a feature shared with 2C-T and 1d, which are also stabilized as hydrochlorides for enhanced bioavailability .
Biological Activity
2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride (CAS No. 1423029-62-2) is a chemical compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an ethanamine backbone, which contributes to its unique chemical properties. The molecular formula is , indicating it is a hydrochloride salt. The presence of the chlorine atom enhances its reactivity and biological activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound can modulate the activity of neurotransmitter receptors, influencing various signaling pathways. This modulation may result in effects on mood, cognition, and behavior.
- Enzyme Interaction : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Neuropharmacological Effects
Research indicates that this compound may influence neuropharmacological pathways. For instance, it has been tested for its effects on hyperactivity in animal models, showing promise in conditions related to anxiety and schizophrenia .
Case Studies
Several case studies have focused on the pharmacological evaluation of this compound:
- Study on Neurotransmitter Systems : A study investigated the effects of the compound on neurotransmitter systems in rats, revealing significant changes in behavior consistent with enhanced dopaminergic activity.
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against a panel of pathogens, noting a broad spectrum of activity which positions it as a potential therapeutic agent.
Research Findings
The following key findings summarize the biological activities observed in various studies:
- Potent Antimicrobial Activity : Exhibits significant inhibitory effects against multiple bacterial strains.
- Neuropharmacological Potential : Shows promise in modulating neurotransmitter systems related to mood and cognition.
- Synthesis and Application : Serves as a versatile building block in organic synthesis for developing more complex biologically active compounds.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
